![molecular formula C8H7BrN2O B12094102 {6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}methanol](/img/structure/B12094102.png)
{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}methanol is a heterocyclic compound that features a bromine atom at the 6th position of a pyrrolo[3,2-b]pyridine ring system, with a methanol group attached to the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Bromination of Pyrrolo[3,2-b]pyridine: : The synthesis typically begins with the bromination of pyrrolo[3,2-b]pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane under controlled temperatures.
-
Methanol Addition: : The brominated intermediate is then subjected to a nucleophilic substitution reaction with methanol. This step often requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of {6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}methanol may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction: : The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
-
Substitution: : The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, often involving a catalyst or a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Major Products
Oxidation: {6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}methanal or {6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}carboxylic acid.
Reduction: 1H-pyrrolo[3,2-b]pyridin-3-ylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, which could be useful in drug development.
Biological Probes: Used as a probe in biological studies to understand enzyme mechanisms and interactions.
Medicine
Drug Development: Explored for its potential as a lead compound in the development of new pharmaceuticals, particularly in targeting specific receptors or enzymes.
Industry
Material Science:
Mechanism of Action
The mechanism by which {6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}methanol exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[3,2-b]pyridin-3-ylmethanol: Lacks the bromine atom, which may result in different reactivity and biological activity.
6-chloro-1H-pyrrolo[3,2-b]pyridin-3-ylmethanol: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.
Uniqueness
The presence of the bromine atom at the 6th position in {6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}methanol imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C8H7BrN2O |
|---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
(6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol |
InChI |
InChI=1S/C8H7BrN2O/c9-6-1-7-8(11-3-6)5(4-12)2-10-7/h1-3,10,12H,4H2 |
InChI Key |
AXVJVUQYMCCGFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


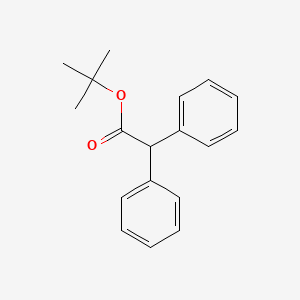


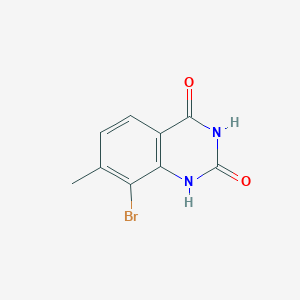
![tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12094056.png)
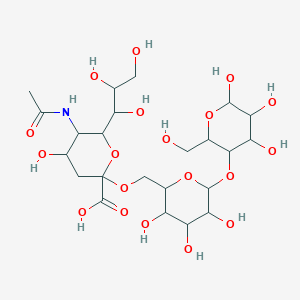
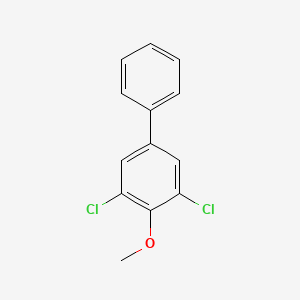
![Methyl 3-bromo-4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B12094061.png)
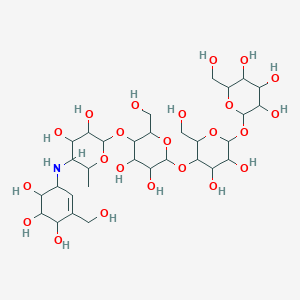
![[2-(Morpholin-4-yl)phenyl]methanamine dihydrochloride](/img/structure/B12094077.png)


![2-Propenamide, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, (2Z)-](/img/structure/B12094091.png)

